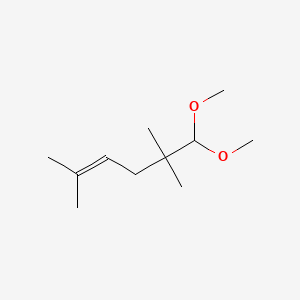

6,6-Dimethoxy-2,5,5-trimethylhex-2-ene

Description

Structure

3D Structure

Properties

IUPAC Name |

6,6-dimethoxy-2,5,5-trimethylhex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-9(2)7-8-11(3,4)10(12-5)13-6/h7,10H,8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHNTAXPFZIMDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C)(C)C(OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052366 | |

| Record name | 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

214.00 to 215.00 °C. @ 760.00 mm Hg | |

| Record name | 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

66 mg/L @ 20 °C (exp) | |

| Record name | 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

67674-46-8 | |

| Record name | Methyl pamplemousse | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67674-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067674468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6-dimethoxy-2,5,5-trimethylhex-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene

Introduction

6,6-dimethoxy-2,5,5-trimethylhex-2-ene, a fascinating acyclic monoterpenoid acetal, holds a significant position in the chemical industry, particularly in the realm of fragrances and flavorings.[1] Commercially known by trade names such as Methyl Pamplemousse® (Givaudan) and Amarocit® (Symrise), this compound is highly valued for its characteristic fresh, citrusy, and grapefruit-peel-like aroma.[2][3] Its molecular structure, featuring a dimethyl acetal functionality and a substituted hexene backbone, contributes to its unique olfactory properties and its stability in various consumer product formulations.[2][4]

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of this compound, designed for researchers, scientists, and professionals in the fields of organic synthesis, analytical chemistry, and drug development. The guide will delve into the prevalent synthetic methodology, offering a detailed experimental protocol. Furthermore, it will cover the essential analytical techniques employed for its structural elucidation and purity assessment, presenting key data for its characterization.

Molecular and Physical Properties

This compound is a colorless to pale yellow liquid with the molecular formula C₁₁H₂₂O₂ and a molecular weight of 186.29 g/mol .[1][5] The molecule is achiral and therefore does not exhibit optical activity.[1] Key identifiers and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂O₂ | [1] |

| Molecular Weight | 186.29 g/mol | [5] |

| CAS Number | 67674-46-8 | [4] |

| IUPAC Name | This compound | [6] |

| Synonyms | Methyl Pamplemousse, Amarocit, Grapefruit Acetal | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 214-215 °C @ 760 mmHg | [6] |

| Density | 0.874 - 0.880 g/cm³ @ 20°C | [7] |

| Refractive Index | 1.437 - 1.443 @ 20°C | [7] |

| InChI | 1S/C11H22O2/c1-9(2)7-8-11(3,4)10(12-5)13-6/h7,10H,8H2,1-6H3 | [6] |

| SMILES | CC(=CCC(C)(C)C(OC)OC)C | [6] |

Synthesis of this compound

The most common and industrially applied method for the synthesis of this compound is the acid-catalyzed acetalization of its corresponding aldehyde precursor, 2,2,5-trimethyl-4-hexenal.[1] This reaction involves the treatment of the aldehyde with an excess of methanol in the presence of an acid catalyst to form the dimethyl acetal.[8]

Reaction Mechanism

The acetalization reaction proceeds via a well-established mechanism involving the protonation of the carbonyl oxygen, followed by nucleophilic attack of methanol. Subsequent proton transfer and elimination of a water molecule generate a resonance-stabilized carbocation, which is then attacked by a second molecule of methanol. Deprotonation of the resulting intermediate yields the final acetal product. The use of an excess of methanol and/or the removal of water as it is formed drives the equilibrium towards the product side.

Caption: General mechanism of acid-catalyzed acetalization.

Experimental Protocol

This protocol is a composite procedure based on established methods for acetalization.[8]

Materials:

-

2,2,5-trimethyl-4-hexenal

-

Methanol (anhydrous)

-

Anhydrous Calcium Chloride (or a catalytic amount of a strong acid like HCl)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,2,5-trimethyl-4-hexenal (1.0 eq) and a 5 to 10-fold molar excess of anhydrous methanol.

-

Catalyst Addition: While stirring, slowly add anhydrous calcium chloride (1.0-1.2 eq) in portions. Alternatively, a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mol%) can be used.[8]

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If an acid catalyst was used, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

To the residue, add deionized water and extract the product with diethyl ether (3 x volume of residue).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by fractional distillation under reduced pressure. The product is reported to distill at 82°C and 1.6 mbar.

-

Caption: Workflow for the synthesis and purification.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~5.2 | m | 1H | =CH- |

| ~4.1 | d | 1H | -CH(OCH₃)₂ |

| ~3.3 | s | 6H | -OCH₃ |

| ~2.0 | d | 2H | -CH₂- |

| ~1.7 | s | 6H | =C(CH₃)₂ |

| ~0.9 | s | 6H | -C(CH₃)₂- |

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~135 | =C(CH₃)₂ |

| ~120 | =CH- |

| ~105 | -CH(OCH₃)₂ |

| ~53 | -OCH₃ |

| ~45 | -CH₂- |

| ~35 | -C(CH₃)₂- |

| ~25 | =C(CH₃)₂ |

| ~22 | -C(CH₃)₂- |

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 186.[1] Key fragmentation patterns would involve the loss of a methoxy group (-OCH₃, m/z 155), and cleavage at the α-position to the acetal, leading to a stable oxonium ion.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 186 | Molecular Ion [M]⁺ |

| 155 | [M - OCH₃]⁺ |

| 75 | [CH(OCH₃)₂]⁺ (base peak) |

| 69 | [C₅H₉]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~2960-2850 | C-H stretch (alkane) |

| ~1670 | C=C stretch (alkene) |

| ~1150-1050 | C-O stretch (acetal) |

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented synthetic protocol, based on the acid-catalyzed acetalization of 2,2,5-trimethyl-4-hexenal, offers a reliable method for its preparation. The characterization data, including predicted NMR spectra and expected MS and IR data, serve as a valuable reference for the structural verification and purity assessment of the synthesized compound. This comprehensive information is intended to support researchers and scientists in their work with this important fragrance and flavor compound.

References

- [Reserved for future reference]

-

Zhang, L., & Zhang, J. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5048-5056. [Link]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

-

Associate Allied Chemicals Europe. (n.d.). Grapefruit Acetal. Retrieved from [Link]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

-

ScenTree. (n.d.). Methyl Pamplemousse® (CAS N° 67674-46-8). Retrieved from [Link]

- [Reserved for future reference]

-

GSRS. (n.d.). 6,6-DIMETHOXY-2,5,5-TRIMETHYL-2-HEXENE. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- [Reserved for future reference]

-

The Fragrance Conservatory. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Buy this compound | 67674-46-8 [smolecule.com]

- 2. METHYL PAMPLEMOUSSE | 67674-46-8 [chemicalbook.com]

- 3. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 4. ScenTree - Methyl Pamplemousse® (CAS N° 67674-46-8) [scentree.co]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | C11H22O2 | CID 106766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GRAPEFRUIT ACETAL - AAC195 - Molecule - Associate Allied Chemicals Europe [aac-europe.com]

- 8. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene

Introduction: Unveiling a Key Aroma Compound

6,6-Dimethoxy-2,5,5-trimethylhex-2-ene, widely known in the flavor and fragrance industry as Methyl Pamplemousse, is a synthetic acetal prized for its vibrant and fresh citrus aroma, strongly reminiscent of grapefruit peel.[1][2] Its unique olfactory profile, which combines fruity and bitter notes with subtle woody and green facets, has established it as a key ingredient in modern perfumery, particularly in colognes and citrus-based fragrances.[1][3] This guide provides a comprehensive exploration of the essential physicochemical properties of this compound, offering critical data and experimental insights for researchers, chemists, and professionals in drug development and formulation science. Understanding these properties is paramount for its effective application, ensuring stability, and predicting its behavior in various matrices.

Molecular Identity and Structural Elucidation

The unambiguous identification of a chemical entity is the foundation of all scientific investigation. This compound is an achiral molecule, meaning it does not possess enantiomeric forms and is optically inactive.[4][5] Its structure features a hexene backbone with a trisubstituted double bond and a geminal diether (acetal) functional group.

Below is a visualization of the molecular structure:

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [6][7] |

| CAS Number | 67674-46-8 | [4][8] |

| Molecular Formula | C₁₁H₂₂O₂ | [4][5] |

| Molecular Weight | 186.29 g/mol | [4][5] |

| InChI | InChI=1S/C11H22O2/c1-9(2)7-8-11(3,4)10(12-5)13-6/h7,10H,8H2,1-6H3 | [5] |

| InChI Key | RDHNTAXPFZIMDN-UHFFFAOYSA-N | [5] |

| SMILES | CC(=CCC(C)(C)C(OC)OC)C | [5] |

| Synonyms | Methyl Pamplemousse, Amarocite, Grapefruit Acetal | [6][8] |

Core Physicochemical Properties

The physical state and thermodynamic properties of a compound are critical for its handling, formulation, and performance. This compound is a colorless to pale yellow liquid at ambient temperature.[9]

Table 2: Key Physicochemical Data

| Property | Value | Conditions | Source(s) |

| Physical State | Colorless to pale yellow liquid | Ambient | [9] |

| Odor | Fresh, citrus, grapefruit peel-like | - | [1][10] |

| Boiling Point | 214-215 °C | 760 mmHg | [9] |

| Density | 0.865 - 0.885 g/cm³ | 25 °C | [9] |

| Refractive Index | 1.430 - 1.450 | 20 °C | [9] |

| Vapor Pressure | 0.29 hPa | 20 °C | [9] |

| Water Solubility | Approx. 66 mg/L | 20 °C | [6] |

| logP (calculated) | 3.20 - 4.3 | - | [4][9] |

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the identification and purity assessment of this compound. While experimental spectra are the gold standard, in their absence, a detailed prediction based on the known structure provides invaluable guidance for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different hydrogen environments. The vinyl proton on the trisubstituted double bond would appear as a triplet. The methylene protons adjacent to the double bond and the gem-dimethyl group would likely appear as multiplets. The two methoxy groups are expected to be equivalent, giving rise to a sharp singlet. The gem-dimethyl groups and the methyl groups on the double bond would also produce distinct singlets.

-

¹³C NMR: The carbon NMR spectrum would reveal eleven distinct signals corresponding to each carbon atom in the unique electronic environments of the molecule. Key signals would include those for the two sp² hybridized carbons of the alkene, the acetal carbon, the quaternary carbon bearing the gem-dimethyl groups, and the carbons of the methoxy and other methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for this compound include:

-

C-H stretching (alkane): Strong absorptions just below 3000 cm⁻¹.

-

=C-H stretching (alkene): A medium intensity peak just above 3000 cm⁻¹.

-

C=C stretching (alkene): A medium to weak absorption around 1670-1640 cm⁻¹.

-

C-O-C stretching (acetal): Strong, characteristic bands in the 1200-1000 cm⁻¹ region.

A publicly available vapor phase IR spectrum confirms these general features.[11][12]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern that is highly useful for its identification. The molecular ion peak ([M]⁺) is observed at m/z 186.[1] The fragmentation is dominated by pathways characteristic of acetals and alkenes.

A plausible fragmentation pathway is initiated by the loss of a methoxy radical (•OCH₃) to form a stable oxonium ion, or the loss of methanol (CH₃OH). Alpha-cleavage adjacent to the oxygen atoms is a common fragmentation route for ethers and acetals. The alkene moiety can undergo allylic cleavage.

Caption: A simplified representation of potential mass spectrometry fragmentation pathways.

Chemical Reactivity and Stability

The chemical behavior of this compound is primarily dictated by its two functional groups: the acetal and the alkene.

Acid-Catalyzed Hydrolysis of the Acetal Group

Acetals are stable in neutral to strongly alkaline conditions, which contributes to the excellent stability of Methyl Pamplemousse in products like soaps and detergents.[13] However, they are susceptible to hydrolysis under acidic conditions, regenerating the parent aldehyde (2,2,5-trimethyl-4-hexenal) and two equivalents of methanol.[10] This reaction is reversible, and the equilibrium can be controlled by the amount of water present.

The generally accepted mechanism for acid-catalyzed acetal hydrolysis proceeds via the following key steps:

-

Protonation of one of the methoxy oxygens by an acid catalyst (H₃O⁺).

-

Loss of methanol as a neutral leaving group to form a resonance-stabilized oxonium ion.

-

Nucleophilic attack by water on the carbocationic center of the oxonium ion.

-

Deprotonation to form a hemiacetal intermediate.

-

Repetition of steps 1-4 for the second methoxy group to yield the final aldehyde and another molecule of methanol.

Caption: Key stages in the acid-catalyzed hydrolysis of an acetal.

Reactions of the Alkene Group: Oxidation

The carbon-carbon double bond in this compound is susceptible to oxidation. A common reaction for alkenes is epoxidation using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[3] This would convert the double bond into an epoxide ring. Subsequent acid-catalyzed hydrolysis of the epoxide can lead to the formation of a diol.[3] Stronger oxidizing agents could potentially cleave the double bond.

Experimental Protocols

Determination of the Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a critical parameter for assessing the lipophilicity of a compound. For a volatile substance like this compound, the shake-flask method requires careful execution to minimize loss of the analyte.

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentration of the compound in each phase at equilibrium is determined, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.

Step-by-Step Methodology:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and water for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Stock Solution Preparation: Prepare a stock solution of this compound in pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a glass-stoppered centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of pre-saturated water. The volume ratio can be adjusted depending on the expected logP value.

-

Equilibration: Gently agitate the mixture at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium. For volatile compounds, gentle inversion is preferred over vigorous shaking to prevent aerosol formation and subsequent loss.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase for analysis.

-

Quantification: Analyze the concentration of the compound in each aliquot using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID).

-

Calculation: Calculate the logP using the formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

Caption: Experimental workflow for logP determination by the shake-flask method.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[6] It is also considered harmful to aquatic life with long-lasting effects (H412).[6] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, are recommended when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a commercially significant aroma chemical with a well-defined set of physicochemical properties that govern its application and performance. Its characteristic grapefruit-like scent, coupled with its stability in alkaline media, makes it a versatile ingredient in the fragrance industry. A thorough understanding of its molecular structure, spectroscopic signatures, reactivity—particularly its susceptibility to acid-catalyzed hydrolysis—and lipophilicity is essential for its optimal use in formulations and for predicting its environmental fate. The experimental protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this fascinating molecule.

References

-

ScenTree. (n.d.). Methyl Pamplemousse® (CAS N° 67674-46-8). Retrieved January 17, 2026, from [Link]

-

The Good Scents Company. (n.d.). grapefruit acetal methyl pamplemousse (Givaudan). Retrieved January 17, 2026, from [Link]

-

The Perfumer's Apprentice. (n.d.). Methyl Pamplemousse (Givaudan). Retrieved January 17, 2026, from [Link]

-

Givaudan. (n.d.). Methyl Pamplemousse. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (2023). Baeyer–Villiger oxidation. Retrieved January 17, 2026, from [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved January 17, 2026, from [Link]

-

Aakash Institute. (n.d.). Oxidative Reactions Involving Peroxy Acid and Hydrogen Peroxide. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2024). (PDF) LogP / LogD shake-flask method v1. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2019). 13.13: Oxidation by Peroxycarboxylic Acids: The Baeyer- Villiger Oxidation. Retrieved January 17, 2026, from [Link]

-

Domainex. (n.d.). Shake Flask LogD. Retrieved January 17, 2026, from [Link]

-

GSRS. (n.d.). 6,6-DIMETHOXY-2,5,5-TRIMETHYL-2-HEXENE. Retrieved January 17, 2026, from [Link]

-

YouTube. (2020). Epoxidation of α,β-unsaturated carbonyl compounds using hydrogen peroxide and alkali. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

-

Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved January 17, 2026, from [Link]

-

The Fragrance Conservatory. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

-

NIST. (n.d.). 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl-. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl-. Retrieved January 17, 2026, from [Link]

-

ScienceDirect. (2023). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 67674-46-8. Retrieved January 17, 2026, from [Link]

-

FooDB. (2010). Showing Compound 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene (FDB014853). Retrieved January 17, 2026, from [Link]

-

PubMed. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. Retrieved January 17, 2026, from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved January 17, 2026, from [Link]

-

EPA. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved January 17, 2026, from [Link]

Sources

- 1. Buy this compound | 67674-46-8 [smolecule.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ScenTree - Methyl Pamplemousse® (CAS N° 67674-46-8) [scentree.co]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | C11H22O2 | CID 106766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl- [webbook.nist.gov]

- 8. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 9. grapefruit acetal, 67674-46-8 [thegoodscentscompany.com]

- 10. Perfumers Apprentice - Methyl Pamplemousse (Givaudan) [shop.perfumersapprentice.com]

- 11. spectrabase.com [spectrabase.com]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. Methyl Pamplemousse | Givaudan [givaudan.com]

Spectroscopic Unveiling of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, a significant fragrance ingredient also known by its trade name, Methyl Pamplemousse. The structural elucidation of this acetal is paramount for quality control, research, and the development of new fragrance formulations. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing insights for researchers, scientists, and professionals in the drug development and fragrance industries.

Introduction

This compound (C₁₁H₂₂O₂) is a key component in the perfumer's palette, prized for its fresh, grapefruit-like aroma.[1] Its synthesis is typically achieved through the acetalization of 2,2,5-trimethyl-4-hexenal with methanol.[1] Accurate and comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. This guide delves into the interpretation of its NMR, IR, and MS spectra to provide a complete structural characterization.

Molecular Structure and Spectroscopic Correlation

To facilitate the interpretation of the spectroscopic data, the following diagram illustrates the molecular structure of this compound with atom numbering.

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial. Transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: Process the acquired free induction decay (FID) signals by applying Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Data Acquisition Workflow

Caption: Workflow for IR data acquisition and processing.

Detailed Steps:

-

Sample Preparation: Place one to two drops of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to form a thin, uniform liquid film.

-

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and acquire a background spectrum. This will account for absorptions from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the salt plate assembly into the sample holder of the spectrometer and acquire the IR spectrum of the compound. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify and label the wavenumbers of the significant absorption peaks.

MS Data Acquisition Workflow

Caption: Workflow for GC-MS data acquisition and processing.

Detailed Steps:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or hexane.

-

GC Separation: Inject a small volume of the solution into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column, where it is separated from the solvent and any impurities based on its boiling point and interactions with the column's stationary phase.

-

MS Analysis: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is typically bombarded with electrons (Electron Ionization, EI), causing it to lose an electron and form a molecular ion. This high-energy ion can then fragment into smaller, charged species. These ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Data Interpretation: A mass spectrum is generated by plotting the relative abundance of the detected ions against their m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted NMR data offers a detailed map of the proton and carbon skeleton. IR spectroscopy confirms the presence of the key alkene and acetal functional groups, while mass spectrometry corroborates the molecular weight and reveals characteristic fragmentation patterns. This guide serves as a valuable resource for the analytical validation of this important fragrance compound.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene (FDB014853). Retrieved from [Link]

-

The Good Scents Company. (n.d.). grapefruit acetal methyl pamplemousse (Givaudan). Retrieved from [Link]

-

ScenTree. (n.d.). Methyl Pamplemousse® (CAS N° 67674-46-8). Retrieved from [Link]

-

Tacke, R., et al. (2014). Synthesis and Olfactory Characterization of Sila-Methyl Pamplemousse and Related Odorants with a 2,2,5-Trimethyl-2-silahex-4-ene Skeleton. Organometallics, 33(5), 1236-1247. [Link]

Sources

Elucidating the Mass Fragmentation Pattern of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pathways for 6,6-dimethoxy-2,5,5-trimethylhex-2-ene (CAS 67674-46-8), a significant fragrance ingredient also known as Methyl Pamplemousse.[1][2] Understanding the fragmentation "fingerprint" is crucial for researchers in quality control, metabolomics, and synthetic chemistry for unambiguous compound identification. This document moves beyond a simple catalog of mass-to-charge ratios (m/z), delving into the mechanistic logic behind the primary cleavage events. We will explore the dominant fragmentation routes, including characteristic acetal cleavage, α-cleavage, and other significant bond scissions, providing a predictive framework grounded in established mass spectrometry principles.

Part 1: Foundational Principles and Analyte Profile

Molecular Structure and Characteristics

This compound is an acetal with the molecular formula C₁₁H₂₂O₂ and a molecular weight of 186.29 g/mol .[1][3] Its structure contains several key features that dictate its behavior under electron ionization:

-

An Acetal Group: The geminal dimethoxy group at the C6 position is the most chemically significant feature. Acetals are known to undergo highly characteristic fragmentation.[4]

-

A Quaternary Carbon Center: The C5 position is a sterically hindered quaternary carbon, influencing the stability of adjacent carbocations and radicals.

-

An Alkene Moiety: The double bond between C2 and C3 introduces a site of unsaturation that can influence fragmentation through allylic cleavage.

The combination of these features results in a predictable and reproducible fragmentation pattern upon electron impact.

The Engine of Fragmentation: Electron Ionization (EI)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that imparts significant energy into the analyte molecule.[5] In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to eject an electron from the molecule, forming a high-energy radical cation known as the molecular ion (M⁺•).[5] This molecular ion is often unstable and rapidly undergoes a series of bond cleavages and rearrangements to dissipate the excess energy, producing a collection of smaller, more stable fragment ions. It is this predictable cascade of fragmentation that provides rich structural information.

Part 2: Primary Fragmentation Pathways and Mechanisms

The fragmentation of this compound is dominated by cleavages directed by the oxygen atoms of the acetal group. The following pathways represent the most probable and diagnostically significant fragmentation events.

The Molecular Ion (M⁺•)

Upon ionization, the molecule forms a radical cation with a mass-to-charge ratio corresponding to its monoisotopic mass.

-

m/z 186: This peak represents the intact ionized molecule, [C₁₁H₂₂O₂]⁺•. In the mass spectra of many ethers and acetals, the molecular ion peak can be weak or even absent due to its rapid fragmentation.[6][7]

Pathway A: Acetal Cleavage - The Key Diagnostic Ion

The most characteristic fragmentation of acetals involves the cleavage of the carbon-carbon bond adjacent to the acetal carbon. This process is driven by the exceptional stability of the resulting dimethoxymethyl cation, which is stabilized by resonance from two oxygen atoms.

-

Mechanism: Homolytic cleavage of the C5-C6 bond.

-

Resulting Ion: Formation of the [CH(OCH₃)₂]⁺ ion.

-

m/z 75: This fragment is often the base peak or one of the most intense peaks in the spectrum of a dimethoxy acetal, making it a powerful diagnostic tool.

Pathway B: α-Cleavage with Loss of a Methoxy Radical

Alpha-cleavage is a dominant fragmentation pathway for ethers, involving the breaking of a bond alpha to the oxygen atom.[8][9][10] For this molecule, this manifests as the loss of a methoxy radical (•OCH₃).

-

Mechanism: Cleavage of a C6-O bond. The positive charge is stabilized by the remaining oxygen atom.

-

Resulting Ion: Formation of an oxonium ion.

-

m/z 155: This fragment corresponds to the loss of 31 Da from the molecular ion ([M - 31]⁺).

Pathway C: Loss of a Methyl Radical

The presence of multiple methyl groups, particularly the gem-dimethyl group at C5, provides an opportunity for the loss of a methyl radical (•CH₃).

-

Mechanism: Cleavage of the C5-CH₃ bond. This is a common fragmentation for branched alkanes.

-

Resulting Ion: Formation of a secondary carbocation stabilized by the molecular frame.

-

m/z 171: This fragment corresponds to the loss of 15 Da from the molecular ion ([M - 15]⁺).

Pathway D: Fragmentation of the Hydrocarbon Chain

Cleavages can also be initiated along the hydrocarbon backbone, often influenced by the double bond.

-

Mechanism: Allylic cleavage of the C4-C5 bond. This bond is weakened due to the formation of a resonance-stabilized allylic radical.

-

Resulting Ion: A fragment containing the acetal group.

-

m/z 131: This corresponds to the loss of an isobutenyl radical (•C₄H₇, 55 Da).

Part 3: Data Synthesis and Experimental Considerations

Summary of Predicted Key Fragments

The table below summarizes the primary ions expected in the electron ionization mass spectrum of this compound. The relative intensity of these peaks will determine the final appearance of the spectrum, with the m/z 75 fragment anticipated to be highly abundant.

| m/z | Proposed Ion Formula | Lost Neutral Fragment | Fragmentation Mechanism | Diagnostic Value |

| 186 | [C₁₁H₂₂O₂]⁺• | - | Molecular Ion (M⁺•) | Confirms Molecular Weight |

| 171 | [C₁₀H₁₉O₂]⁺ | •CH₃ | Loss of Methyl Radical | Indicates Branching |

| 155 | [C₁₀H₁₉O]⁺ | •OCH₃ | α-Cleavage | Characteristic of Methoxy Group |

| 131 | [C₇H₁₅O₂]⁺ | •C₄H₇ | Allylic Cleavage | Indicates Alkene Position |

| 75 | [C₃H₇O₂]⁺ | •C₈H₁₅ | Acetal Cleavage | Key Identifier for Dimethoxy Acetal |

Standard Operating Protocol: GC-EI-MS Analysis

To acquire the mass spectrum of this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) system is employed.

Objective: To obtain a reproducible electron ionization mass spectrum of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 ppm) in a volatile, inert solvent such as hexane or dichloromethane.

-

GC Separation:

-

Injector: Set to 250°C with a split ratio (e.g., 50:1) to prevent column overloading.

-

Column: Utilize a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Detection:

-

Interface Temperature: Set the GC-MS transfer line temperature to 280°C.

-

Ion Source: Use an Electron Ionization (EI) source set to 230°C.

-

Electron Energy: Standard 70 eV.

-

Mass Analyzer: Set the quadrupole or time-of-flight analyzer to scan a mass range of m/z 40-400.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the analyte. Extract the mass spectrum from this peak, subtract the background, and compare the resulting fragmentation pattern to the predicted pathways outlined in this guide.

Part 4: Conclusion

The mass fragmentation pattern of this compound under electron ionization is a highly structured and predictable process governed by the presence of its acetal functional group. The primary cleavage pathways result in a set of diagnostic ions, most notably the highly stable dimethoxymethyl cation at m/z 75 . Additional significant fragments at m/z 155 (loss of •OCH₃), m/z 171 (loss of •CH₃), and m/z 131 (allylic cleavage) provide corroborating structural evidence. This in-depth understanding allows researchers to confidently identify this molecule in complex mixtures and serves as a model for interpreting the mass spectra of other structurally related acetals and unsaturated ethers.

References

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]

-

Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Guillotin, Y., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-10. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). MS Fragmentation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass spectrometry. Retrieved from [Link]

-

JoVE. (2024). Chemical Ionization (CI) Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene (FDB014853). Retrieved from [Link]

-

Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]

-

SciSpace. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Retrieved from [Link]

-

Unknown. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

-

Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

-

Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

-

PubMed. (2002). Rearrangement and Fragmentation of Estrogen Ether Ions: New Aspects Found With Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Retrieved from [Link]

-

Michigan State University Chemistry Department. (2023, November 2). The Surprising Dynamics of the McLafferty Rearrangement. Retrieved from [Link]

-

NIST. (n.d.). 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl-. Retrieved from [Link]

Sources

- 1. Buy this compound | 67674-46-8 [smolecule.com]

- 2. This compound | C11H22O2 | CID 106766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl- [webbook.nist.gov]

- 4. Showing Compound 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene (FDB014853) - FooDB [foodb.ca]

- 5. www1.udel.edu [www1.udel.edu]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. whitman.edu [whitman.edu]

- 8. scribd.com [scribd.com]

- 9. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Methyl Pamplemousse: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Pamplemousse®, a synthetic fragrance ingredient, is a cornerstone in the creation of vibrant and enduring citrus accords, particularly those reminiscent of grapefruit.[1][2][3] Commercially known under trade names such as Amarocit® (Symrise) and Methyl Pamplemousse® (Givaudan), this acetal has carved a significant niche in the perfumer's palette due to its remarkable stability and its ability to impart a fresh, bitter, and zesty grapefruit peel character to a wide array of formulations.[1][4][5] This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, synthesis, and applications of Methyl Pamplemousse, offering field-proven insights for professionals in research and product development.

Chemical Structure and Nomenclature

Methyl Pamplemousse is a dimethyl acetal of an unsaturated aldehyde. Its chemical structure is characterized by a hexene backbone with methyl and gem-dimethyl substitutions, and a dimethoxy group at the terminal carbon.

Molecular Structure:

Caption: Chemical Structure of Methyl Pamplemousse.

The systematic IUPAC name for Methyl Pamplemousse is 6,6-dimethoxy-2,5,5-trimethylhex-2-ene .[3][6][7] However, due to the interchangeability in numbering the carbon chain, it is also referred to as 1,1-dimethoxy-2,2,5-trimethyl-4-hexene .[8][9]

Other synonyms and identifiers include:

Physicochemical Properties

A summary of the key physicochemical properties of Methyl Pamplemousse is presented in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1][8] |

| Odor Profile | Fresh, citrus, grapefruit peel, with bitter, woody, and green nuances | [1][2][12] |

| Boiling Point | 215 °C | [8] |

| Density | Approximately 0.877 g/cm³ | [13] |

| Flash Point | 75 °C | [13] |

| Refractive Index @ 20°C | 1.430 - 1.450 | [12] |

| Log P | 4.3 | [8] |

| Stability | Good stability in various functional bases, particularly alkaline media like soaps. Poor stability in acidic cleaners and antiperspirants. | [4][12] |

Synthesis of Methyl Pamplemousse

The industrial synthesis of Methyl Pamplemousse is primarily achieved through the acid-catalyzed acetalization of 2,2,5-trimethyl-4-hexenal with methanol.[1][13]

Synthesis Pathway

Caption: Synthetic route to Methyl Pamplemousse.

Proposed Experimental Protocol

While specific industrial protocols are proprietary, a plausible laboratory-scale synthesis can be outlined based on established organic chemistry principles for acetalization.

Materials:

-

2,2,5-trimethyl-4-hexenal

-

Methanol (anhydrous)

-

Anhydrous Calcium Chloride (or another suitable acid catalyst like p-toluenesulfonic acid)

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a stirred solution of 2,2,5-trimethyl-4-hexenal in an excess of anhydrous methanol, add a catalytic amount of anhydrous calcium chloride.

-

The reaction mixture is stirred at room temperature for several hours, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure Methyl Pamplemousse.

Causality of Experimental Choices:

-

Anhydrous Conditions: The presence of water can shift the equilibrium of the acetalization reaction back towards the starting materials, hence the use of anhydrous methanol and drying agents is crucial for achieving a high yield.[14]

-

Acid Catalyst: The acetalization reaction is acid-catalyzed. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[14]

-

Excess Methanol: Using an excess of methanol helps to drive the equilibrium towards the formation of the acetal product, in accordance with Le Châtelier's principle.[14]

-

Aqueous Workup: The use of sodium bicarbonate solution neutralizes the acid catalyst, and the subsequent extractions and washing steps remove any remaining starting materials, by-products, and salts.

-

Vacuum Distillation: Purification by vacuum distillation is suitable for high-boiling liquids like Methyl Pamplemousse, as it allows for distillation at a lower temperature, preventing thermal degradation of the product.

Spectroscopic Characterization

The structural elucidation and purity assessment of Methyl Pamplemousse are typically performed using a combination of spectroscopic techniques.

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the various proton environments in the molecule. Key signals would include singlets for the gem-dimethyl protons and the methoxy protons, as well as signals for the vinylic and aliphatic protons, with their respective chemical shifts and coupling patterns.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct peaks for each unique carbon atom in the structure, including the acetal carbon, the olefinic carbons, and the various aliphatic and methoxy carbons.

-

Mass Spectrometry (MS): Electron impact mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of Methyl Pamplemousse (m/z 186). The fragmentation pattern would be characteristic of acetals, with common losses of methoxy groups and cleavage of the carbon chain.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching and bending vibrations, C=C stretching of the alkene, and strong C-O stretching vibrations associated with the acetal group. The absence of a strong C=O stretching band would confirm the conversion of the starting aldehyde.

Applications in Fragrance and Consumer Products

Methyl Pamplemousse is a versatile ingredient in modern perfumery, valued for its ability to:

-

Create Realistic Grapefruit Accords: Its fresh, bitter, and slightly sulfurous notes are crucial for building authentic and long-lasting grapefruit scents.[1][5] The natural compound primarily responsible for the characteristic aroma of grapefruit is the potent thiol, grapefruit mercaptan.[15] While Methyl Pamplemousse does not contain sulfur, its overall profile mimics certain desirable aspects of the natural grapefruit aroma.

-

Enhance Citrus Top Notes: It provides a sparkling and effervescent lift to citrus compositions, bringing a modern and sophisticated character.[13]

-

Boost Vetiver Accords: The bitter and green facets of Methyl Pamplemousse complement the earthy and woody notes of vetiver, creating a unique and appealing synergy.[8][12]

-

Improve Stability in Functional Products: Due to its acetal structure, Methyl Pamplemousse exhibits excellent stability in alkaline environments, making it a preferred choice for scenting soaps, detergents, and other personal care products where aldehydes would be unstable.[2][4][12]

Stability and Hydrolysis

The stability of Methyl Pamplemousse is a key factor in its widespread use. As an acetal, it is relatively stable under neutral and basic conditions. However, in the presence of acid and water, it can undergo hydrolysis to revert to the parent aldehyde and alcohol.[14][16]

Mechanism of Acid-Catalyzed Hydrolysis

Caption: Simplified mechanism of acid-catalyzed hydrolysis of Methyl Pamplemousse.

The rate-determining step in the hydrolysis of acetals is the formation of a resonance-stabilized carbocation intermediate.[13][17] The stability of this intermediate, and therefore the rate of hydrolysis, is influenced by the surrounding chemical environment, particularly the pH. This explains the poor stability of Methyl Pamplemousse in acidic formulations such as some cleaners and antiperspirants.[4][12]

Conclusion

Methyl Pamplemousse is a testament to the ingenuity of synthetic fragrance chemistry, providing perfumers and formulators with a stable and versatile ingredient to achieve fresh and vibrant citrus notes. Its unique chemical structure, characterized by the acetal functionality, is directly responsible for its desirable olfactory profile and its enhanced stability in a variety of consumer products. A thorough understanding of its chemical properties, synthesis, and stability is paramount for its effective and innovative application in the fields of fragrance, cosmetics, and beyond.

References

-

Scentspiracy. Amarocit / Methyl Pamplemousse (67674-46-8) — Fruity Synthetic Ingredient for Perfumery. Available at: [Link]

-

Givaudan. Methyl Pamplemousse. Available at: [Link]

- Thieme. A Mild PPTS-Catalyzed Acetalization of α,β-Unsaturated Aldehydes: The First Single-Step Protocol towards Benzylic Acetals. Synthesis 2007; 2007(22): 3555-3563.

-

The Perfumers Apprentice. Methyl Pamplemousse (Givaudan). Available at: [Link]

-

National Institutes of Health. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Available at: [Link]

-

The Good Scents Company. grapefruit acetal methyl pamplemousse (Givaudan). Available at: [Link]

- American Chemical Society. An Efficient Method for the Acetalization of α,β-Unsaturated Aldehydes. J. Org. Chem. 1995, 60, 15, 4948–4949.

-

PubMed Central. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Available at: [Link]

-

Perfumer & Flavorist. 1,1-Dimethoxy-2,2,5-trimethyl-4-hexene: The Grapefruit Acetal. Available at: [Link]

-

ResearchGate. Well-established mechanism of the hydrolysis of acetals and ketals... Available at: [Link]

- American Chemical Society. An Efficient Method for the Acetalization of .alpha.,.beta.-Unsaturated Aldehydes. The Journal of Organic Chemistry 1995 60 (15), 4948-4949.

-

ResearchGate. A Facile Procedure for Acetalization of Aldehydes and Ketones Catalyzed by Cerium(III) Trifluoromethanesulfonate. Available at: [Link]

- Royal Society of Chemistry.

-

De Kruiderie. Methyl Pamplemousse (Givaudan) AC. Available at: [Link]

-

Scentfriends. Amarocit® (Symrise®). Available at: [Link]

-

Symrise. Amarocit. Available at: [Link]

-

Scentspiracy. Amarocit / Methyl Pamplemousse (67674-46-8) — Fruity Synthetic Ingredient for Perfumery. Available at: [Link]

-

Wikipedia. Grapefruit mercaptan. Available at: [Link]

-

Organic Chemistry Tutor. Acetals Formation and Hydrolysis. Available at: [Link]

-

Global Substance Registration System. 6,6-DIMETHOXY-2,5,5-TRIMETHYL-2-HEXENE. Available at: [Link]

-

YouTube. Hydrolysis of acetals. Available at: [Link]

-

The Fragrance Conservatory. This compound. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

- PubMed. Structure-Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant 1-p-Menthene-8-thiol. J Agric Food Chem. 2016 May 18;64(19):3748-57.

-

Perflavory. grapefruit acetal, 67674-46-8. Available at: [Link]

-

Amazon Web Services. Spectral data of compound 5a-5m, 6a-6e. Available at: [Link]

- PubMed. Characterization of the most odor-active volatiles in fresh, hand-squeezed juice of grapefruit (Citrus paradisi Macfayden). J Agric Food Chem. 1999 Dec;47(12):5189-93.

-

ResearchGate. Structure-Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant 1-p-Menthene-8-thiol. Available at: [Link]

- ScienceDirect. RIFM fragrance ingredient safety assessment, this compound, CAS registry number 67674-46-8. Food and Chemical Toxicology, Volume 176, 2023, 113758.

-

Chemsrc. 6,6-dimethoxy-2-methylhex-2-ene | CAS#:2006-05-5. Available at: [Link]

Sources

- 1. Buy this compound | 67674-46-8 [smolecule.com]

- 2. bulkaroma.com [bulkaroma.com]

- 3. de-kruiderie.nl [de-kruiderie.nl]

- 4. specialchem.com [specialchem.com]

- 5. Amarocit / Methyl Pamplemousse (67674-46-8) — Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C11H22O2 | CID 106766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl Pamplemousse | Givaudan [givaudan.com]

- 9. perfumerflavorist.com [perfumerflavorist.com]

- 10. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 11. Perfumers Apprentice - Methyl Pamplemousse (Givaudan) [shop.perfumersapprentice.com]

- 12. grapefruit acetal, 67674-46-8 [thegoodscentscompany.com]

- 13. researchgate.net [researchgate.net]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. Grapefruit mercaptan - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6,6-dimethoxy-2,5,5-trimethylhex-2-ene (CAS 67674-46-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

The compound registered under CAS number 67674-46-8, chemically identified as 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, is a significant synthetic acetal that has carved a niche in the aroma and flavor industries. It is not known to occur naturally[1][2][3]. Commercially, it is recognized by trade names such as Methyl Pamplemousse®, Amarocit®, and Grapefruit Acetal[2][4]. Its primary value lies in its distinct and powerful fresh, bitter-citrus aroma, strongly reminiscent of grapefruit peel with subtle woody and rosy nuances[4][5].

This guide provides a comprehensive technical examination of its chemical properties, synthesis, industrial applications, safety profile, and analytical characterization. The content is structured to deliver actionable insights for professionals engaged in chemical research, product formulation, and safety assessment.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application and safety. This compound is a colorless to pale yellow liquid[1][6]. Its defining characteristic is a fresh, fruity, citrus aroma with a signature grapefruit-peel note[1][2].

Table 1: Chemical Identifiers and Properties

| Parameter | Value | Source(s) |

|---|---|---|

| CAS Number | 67674-46-8 | [1][4][6][7] |

| EC Number | 266-885-2 | [6][8] |

| IUPAC Name | This compound | [9][10] |

| Synonyms | Methyl Pamplemousse, Amarocit, Grapefruit Acetal, Pomelo Acetal | [1][4][11] |

| Molecular Formula | C₁₁H₂₂O₂ | [1][4][12] |

| Molecular Weight | 186.29 g/mol | [1][4][12] |

| Appearance | Colorless to pale yellow liquid | [1][4][6] |

| Odor Profile | Fresh, bitter grapefruit, sulfurous, green, slightly woody | [1][4] |

| Boiling Point | 214 - 215.6 °C at 760 mmHg | [1][6][12] |

| Flash Point | 49.3 °C - 75 °C | [1][12] |

| Density | 0.859 - 0.885 g/cm³ @ 25°C | [1][6] |

| Refractive Index | 1.430 - 1.450 @ 20°C | [1][6] |

| Water Solubility | 85.2 mg/L at 20°C | [1][13] |

Synthesis and Manufacturing Protocol

The industrial synthesis of this compound is a well-established process involving a key acetalization reaction. The choice of this route is dictated by the availability of precursors and the high yield of the final product.

Synthesis Pathway

The compound is prepared via the reaction of 2,2,5-trimethyl-4-hexenal with methanol, facilitated by a catalyst such as calcium chloride[1][2][12]. The aldehyde precursor itself is typically synthesized from isobutyraldehyde and prenyl chloride[1][2][12].

Step-by-Step Experimental Protocol (Conceptual)

-

Precursor Synthesis: In a suitable reactor, isobutyraldehyde is reacted with prenyl chloride under appropriate conditions to yield 2,2,5-trimethyl-4-hexenal. This step often involves controlling temperature and pressure to minimize side reactions.

-

Acetalization: The synthesized 2,2,5-trimethyl-4-hexenal is transferred to a second reactor.

-

Reagent Addition: An excess of methanol is added to the aldehyde.

-

Catalysis: Anhydrous calcium chloride is introduced as a catalyst to drive the acetal formation.

-

Reaction Conditions: The mixture is typically stirred at a controlled temperature to ensure complete conversion. The reaction progress can be monitored using Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is neutralized, washed to remove the catalyst and unreacted methanol, and then purified, typically via fractional distillation, to yield the final high-purity product.

Industrial and Research Applications

The unique organoleptic properties and chemical stability of this acetal make it a versatile ingredient in several sectors.

Fragrance Industry

This is the primary application domain. The compound's grapefruit note provides a modern, zesty, and natural-smelling top note to fragrance compositions[4][12]. It is extensively used in:

-

Fine Fragrances: Key ingredient in citrus colognes, summer "eau fraîche" editions, and modern chypre and fougère structures[4][12]. It is reported to be used at levels up to 8.5% in some commercial colognes[5].

-

Functional Perfumery: Due to its excellent stability in alkaline media, it is highly valued for use in soaps, shampoos, and detergents where citrus notes from natural oils might degrade[1][2][12]. It shows good stability in body lotions and powders but performs poorly in highly acidic or bleaching environments[6].

Flavor Industry

Designated as FEMA 3743, it is used sparingly as a flavoring agent to impart bitter citrus zest notes in beverages, candies, and baked goods[4][11][14].

Research Applications

In a laboratory setting, it serves as a reference standard for analytical method development, particularly in the quality control of fragrances and flavors[11]. Its detection can also be a key marker in differentiating original-brand perfumes from counterfeit products[15].

Toxicological Profile and Safety Assessment

A comprehensive safety assessment has been conducted by the Research Institute for Fragrance Materials (RIFM), providing a robust dataset for risk evaluation.

Table 2: Summary of Toxicological Endpoints

| Endpoint | Result/Conclusion | Source(s) |

|---|---|---|

| Skin Irritation | Causes skin irritation. | [8][16][17] |

| Eye Irritation | Causes serious eye irritation. | [8][17] |

| Skin Sensitization | Not expected to be a sensitizer. | [7] |

| Genotoxicity | Does not present a concern for genotoxic potential (Negative in BlueScreen assay and in vitro micronucleus test). | [7] |

| Phototoxicity | Not expected to be photoirritating or photoallergenic based on UV/Vis spectra analysis. | [7] |

| Repeated Dose Toxicity | NOAEL (No-Observed-Adverse-Effect Level) derived from an OECD 422 study is 205 mg/kg/day. | [7] |

| Aquatic Toxicity | Harmful to aquatic life with long lasting effects. |[8][16][17] |

GHS Hazard Information

-

Pictograms: Irritant[17]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long lasting effects). It is also classified as a combustible liquid.

Handling and Safety Protocols

-

Personal Protective Equipment (PPE): Wear protective gloves, goggles, and suitable clothing to avoid direct contact[11][16].

-

Ventilation: Handle in a well-ventilated area to prevent vapor inhalation[9][11].

-

Storage: Store in tightly sealed containers in a cool, dry place away from heat, open flames, and strong oxidizing agents[11][16].

-

Spill Management: In case of a spill, absorb with an inert material and dispose of at an authorized site. Avoid release into drains and waterways[8][9].

-

First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse immediately with plenty of water for at least 15 minutes. If ingested, do not induce vomiting and seek medical attention[9][16].

Analytical Methodologies

The characterization and quantification of this compound, especially within complex matrices like perfumes, require advanced analytical techniques.

Primary Analytical Technique: Gas Chromatography

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile compounds like Methyl Pamplemousse[15][18]. For highly complex samples where co-elution is a problem, comprehensive two-dimensional gas chromatography (GCxGC) coupled with Time-of-Flight Mass Spectrometry (TOFMS) provides superior separation and identification confidence[15]. This technique is crucial for resolving this compound from structurally similar analytes in fragrance formulations[15].

Conclusion

CAS 67674-46-8 is a synthetically derived aroma chemical of significant commercial importance, prized for its vibrant and stable grapefruit profile. Its well-defined synthesis route, coupled with a comprehensive safety assessment, allows for its confident use in a wide array of consumer products. For researchers and formulators, it represents a key ingredient for achieving modern citrus notes, while for analytical scientists, it serves as an interesting target for method development in complex sample analysis. A thorough understanding of its properties, applications, and safety is essential for its responsible and effective utilization.

References

- ScenTree. (n.d.). Methyl Pamplemousse® (CAS N° 67674-46-8).

- Scentspiracy. (n.d.). Amarocit / Methyl Pamplemousse (67674-46-8) — Fruity Synthetic Ingredient for Perfumery.

- LookChem. (n.d.). Cas 67674-46-8, METHYL PAMPLEMOUSSE.

- Chemical Bull. (n.d.). Pomelo Acetal (67674-46-8) | Trusted Bulk Distributor.

- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 67674-46-8. Food and Chemical Toxicology, 176, 113758.

- The Good Scents Company. (n.d.). grapefruit acetal methyl pamplemousse (Givaudan).

- ChemicalBook. (n.d.). METHYL PAMPLEMOUSSE | 67674-46-8.

- ScenTree. (n.d.). Methyl Pamplemousse® (CAS N° 67674-46-8). Retrieved from ScenTree. [Duplicate of #1, different URL context may exist].

- ChemicalBook. (n.d.). 67674-46-8 | CAS DataBase.

- Directpcw. (2023). Safety Data Sheet - METHYL PAMPLEMOUSSE.

- Perfumer & Flavorist. (n.d.). 1,1-Dimethoxy-2,2,5- trimethyl-4-hexene: The Grapefruit Acetal fragrance.

- Fluorochem. (n.d.). 6,6-Dimethoxy-2,5,5-Trimethyl-2-Hexen.

- European Chemicals Agency (ECHA). (n.d.). This compound - Registration Dossier.

- Hekserij.nl. (2023). Methyl Pamplemousse (Giv) - Safety Data Sheet.

- Knowde. (2024). Safety Data Sheet - METHYL PAMPLEMOUSSE.

- LECO Corporation. (n.d.). Differentiating Original-Brand and Imitation Perfumes with GCxGC-TOFMS and ChromaTOF Tile.

- Chem-Impex. (n.d.). Methyl pamplemousee.

- Certified Cosmetics. (n.d.). 82 Allergen Detection Test (GC-MS/MS).

- Smolecule. (n.d.). This compound.

Sources

- 1. lookchem.com [lookchem.com]

- 2. METHYL PAMPLEMOUSSE | 67674-46-8 [chemicalbook.com]

- 3. ScenTree - Methyl Pamplemousse® (CAS N° 67674-46-8) [scentree.co]

- 4. Amarocit / Methyl Pamplemousse (67674-46-8) — Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. grapefruit acetal, 67674-46-8 [thegoodscentscompany.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. hekserij.nl [hekserij.nl]

- 9. directpcw.com [directpcw.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. Buy Pomelo Acetal From Premium Citrus Aroma Chemical Supplier [chemicalbull.com]

- 12. ScenTree - Methyl Pamplemousse® (CAS N° 67674-46-8) [scentree.co]

- 13. 67674-46-8 | CAS DataBase [m.chemicalbook.com]

- 14. chemimpex.com [chemimpex.com]

- 15. gcms.labrulez.com [gcms.labrulez.com]

- 16. media.knowde.com [media.knowde.com]

- 17. Buy this compound | 67674-46-8 [smolecule.com]

- 18. certifiedcosmetics.com [certifiedcosmetics.com]

Navigating the Formulation Landscape: A Technical Guide to the Solubility of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, a key fragrance ingredient also known as Methyl Pamplemousse. Aimed at researchers, scientists, and professionals in drug development and formulation science, this document synthesizes theoretical principles with practical insights into the compound's behavior in various organic media. We will explore the molecular structure's influence on solubility, present available solubility data, and provide a robust experimental framework for determining solubility in novel solvent systems. This guide is designed to be a comprehensive resource for effectively incorporating this compound into a wide array of formulations.

Introduction: Understanding the Molecule

This compound is an acetal with the molecular formula C₁₁H₂₂O₂ and a molecular weight of approximately 186.29 g/mol .[1][2] Its structure, featuring a long hydrocarbon chain with a carbon-carbon double bond and a dimethoxy acetal group, dictates its physicochemical properties and, consequently, its solubility profile. The presence of two ether-like oxygen atoms introduces a slight polar character, but the dominant feature is the large, nonpolar alkyl backbone. This dual nature is critical to understanding its interactions with different solvents.

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂O₂ | [1][2] |

| Molecular Weight | 186.29 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 214-215 °C @ 760 mmHg | [2] |

| Density | ~0.859 g/cm³ | |

| LogP (Octanol/Water) | 3.20 - 4.3 | [3][4] |

| Water Solubility | 66 - 85.2 mg/L at 20°C | [1][3][4] |

The high LogP value and low water solubility firmly classify this compound as a lipophilic, or "fat-loving," compound.[3][4] This intrinsic property is the primary determinant of its behavior in organic solvents.

Theoretical Framework: The Science of "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the predominant intermolecular interactions are London dispersion forces, characteristic of nonpolar molecules.[5][6] The ether linkages can also act as hydrogen bond acceptors, contributing to some interaction with more polar solvents.

Solvent Polarity Spectrum and Expected Solubility:

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily exhibit London dispersion forces. Due to the structural similarities and shared intermolecular force profiles, this compound is expected to be highly soluble, likely miscible, in these solvents.[5][6][7][8][9]

-